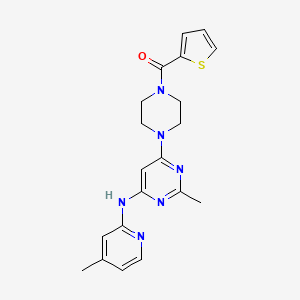

![molecular formula C10H8N2O2S B2845685 3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 1164525-51-2](/img/structure/B2845685.png)

3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions . The choice of reactions and reagents depends on the functional groups present in the starting materials and the desired product .Chemical Reactions Analysis

The chemical reactions of an organic compound are largely determined by its functional groups . For example, alkenes can undergo addition reactions, while aldehydes and ketones can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be influenced by its functional groups and molecular structure .科学的研究の応用

Synthesis and Biological Activity

Compounds containing 2,4-thiazolidinedione, similar to 3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione, have been extensively researched for their biological activities. For instance, a series of substituted pyridines and purines containing 2,4-thiazolidinedione were synthesized and evaluated for their effects on triglyceride accumulation in 3T3-L1 cells and their hypoglycemic and hypolipidemic activity in diabetic mice, indicating potential therapeutic applications in metabolic disorders (Kim et al., 2004).

Antiproliferative and Anticancer Activity

Thiazolidinedione derivatives have also shown promise in antiproliferative and anticancer studies. For instance, new functionalized pyridine linked thiazole derivatives were synthesized and exhibited notable anticancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Alqahtani & Bayazeed, 2020).

Antimicrobial Activity

Additionally, thiazolidinedione derivatives have been synthesized and tested for their antimicrobial properties. A series of compounds were evaluated against bacterial and fungal infections, showing significant activity, particularly against gram-positive bacteria and fungi (Prakash et al., 2011).

Synthesis Methods

The development of efficient synthesis methods for thiazolidinedione derivatives has also been a focus of research. For example, the use of ultrasound-promoted regioselective synthesis methods has been explored for creating fused polycyclic pyridine derivatives, demonstrating advances in synthetic chemistry techniques (Nikpassand et al., 2010).

作用機序

The mechanism of action of an organic compound, particularly in a biological context, can be complex and depends on the specific biological pathways it interacts with . For example, some compounds might inhibit or activate specific enzymes, bind to receptors, or interfere with signal transduction pathways .

Safety and Hazards

将来の方向性

The future directions for the study of an organic compound can depend on many factors, including its potential applications in medicine, industry, or research . These could involve further studies to better understand its properties, synthesis of derivatives with improved properties, or development of new methods for its synthesis .

特性

IUPAC Name |

(5E)-3-methyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-12-9(13)8(15-10(12)14)5-7-3-2-4-11-6-7/h2-6H,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYABXUKESWXWIT-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CN=CC=C2)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide](/img/structure/B2845602.png)

![Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2845605.png)

![Methyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2845607.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2845612.png)

![5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2845614.png)

![N1-(3-(benzofuran-2-yl)propyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2845615.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid](/img/structure/B2845616.png)

![6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2845618.png)

![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)

![1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2845623.png)